![molecular formula C19H16F3N5O2 B2595108 (5-Phenylisoxazol-3-yl)(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone CAS No. 2034408-15-4](/img/structure/B2595108.png)
(5-Phenylisoxazol-3-yl)(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-Phenylisoxazol-3-yl)(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C19H16F3N5O2 and its molecular weight is 403.365. The purity is usually 95%.
BenchChem offers high-quality (5-Phenylisoxazol-3-yl)(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5-Phenylisoxazol-3-yl)(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antibacterial and Antifungal Agents
Research has demonstrated the synthesis and characterization of novel derivatives, including (5-Phenylisoxazol-3-yl)(4-(substituted phenyl)piperazin-1-yl)methanone, exhibiting significant antibacterial and antifungal activities. These compounds were tested against various strains such as S. aureus, E. coli, and P. aeruginosa for bacteria, and T. viride, A. flavus for fungi, showing promising results as potential antibacterial and antifungal agents (Sanjeeva, Narendra, & Venkata, 2022).
Anticonvulsant Agents
Another study focused on the design and synthesis of derivatives as sodium channel blockers and anticonvulsant agents. These derivatives displayed significant anticonvulsant activity in the maximal electroshock (MES) test, with certain compounds showing potency surpassing that of reference drugs like phenytoin, indicating their potential as anticonvulsant agents (Malik & Khan, 2014).
Dipeptidyl Peptidase Inhibitors
The compound has also been studied in the context of dipeptidyl peptidase IV inhibitors for treating type 2 diabetes. The metabolism, excretion, and pharmacokinetics of related compounds were examined in rats, dogs, and humans, providing valuable insights into their pharmacological properties and potential therapeutic applications (Sharma et al., 2012).
Antimicrobial Activity
Further research into pyridine derivatives revealed their synthesis and antimicrobial activity, contributing to the development of new antimicrobial agents. These studies involved structural characterization and screening against various bacterial and fungal strains, underscoring the compound's relevance in antimicrobial research (Patel, Agravat, & Shaikh, 2011).
Antitumor, Antimicrobial, and Antioxidant Activities
Moreover, novel pyrazole and pyrimidine derivatives have been synthesized and evaluated for their antitumor, antimicrobial, and antioxidant activities. These compounds showed excellent in vitro antitumor activity against specific cell lines and high antimicrobial and antioxidant activities, indicating their potential in cancer research and antimicrobial therapies (Farag & Fahim, 2019).
Imaging Agents for Parkinson's Disease
One particular study synthesized a potential PET imaging agent for LRRK2 enzyme in Parkinson's disease, highlighting the compound's application in neurological research and its potential for contributing to the understanding and treatment of Parkinson's disease (Wang et al., 2017).
Eigenschaften
IUPAC Name |
(5-phenyl-1,2-oxazol-3-yl)-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F3N5O2/c20-19(21,22)16-11-17(24-12-23-16)26-6-8-27(9-7-26)18(28)14-10-15(29-25-14)13-4-2-1-3-5-13/h1-5,10-12H,6-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDZWMAXRQUEDSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC(=C2)C(F)(F)F)C(=O)C3=NOC(=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F3N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Phenylisoxazol-3-yl)(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.